6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine
Description
Properties
IUPAC Name |
6-benzyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c14-13-15-6-11-8-17(9-12(11)16-13)7-10-4-2-1-3-5-10/h1-6H,7-9H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVBPDWWIHZQOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CN1CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H14N4
- Molecular Weight : 226.28 g/mol
- CAS Number : 1256353-14-6
- Chemical Structure : The compound features a pyrrolo[3,4-d]pyrimidine core, which is known for its biological activity.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research has indicated that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to 6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Neuroprotective Effects :
- Antiviral Properties :
Pharmacological Insights
- Mechanism of Action :
- Bioavailability and Pharmacokinetics :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarity and Key Differences
The table below highlights structurally related compounds and their similarity scores to the target molecule, derived from cheminformatics analysis:
*Similarity scores estimated based on substituent complexity.
Key Observations :
- Substituent Effects : The tert-butyl ester analog (similarity 0.92) retains the pyrrolo[3,4-d]pyrimidine core but replaces the benzyl group with a bulkier, hydrophobic tert-butyl carbamate, likely altering solubility and target binding .
- Ring System Variations: Pyrido[4,3-d]pyrimidine derivatives (e.g., 778574-06-4) exhibit a six-membered pyridine ring fused to pyrimidine, contrasting with the five-membered pyrrole ring in the target compound.
- Functional Group Modifications : Replacement of the amine with diol (CAS N/A) or chloride groups (e.g., 778574-06-4) alters hydrogen-bonding capacity and electronic properties, influencing reactivity and pharmacophore compatibility .
Physicochemical Data
| Property | 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine | 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride | 4-(4-Chloro-2-methylphenyl)-6-ethyl Analog |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₄N₄ | C₆H₈N₄·2HCl | C₁₅H₁₇ClN₄ |
| Molecular Weight | 226.28 g/mol | 213.12 g/mol (free base) + HCl | 288.78 g/mol |
| Purity | ≥99% | ≥95% | Not reported |
| Solubility | Likely low in water (lipophilic benzyl group) | High (dihydrochloride salt) | Low (hydrophobic substituents) |
| Storage Conditions | Cool, dry place | Ambient (salt form stable) | Not reported |
Pharmacological and Application Insights
- Kinase Inhibition : Pyrrolo[3,4-d]pyrimidines are explored as kinase inhibitors due to ATP-binding site mimicry. The benzyl group may enhance selectivity for hydrophobic kinase pockets .
- Salt Forms : Dihydrochloride salts (e.g., 157327-52-1) improve aqueous solubility, critical for in vivo bioavailability .
Biological Activity
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine (CAS No. 1256353-14-6) is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and therapeutic applications.
- Molecular Formula : C13H14N4
- Molecular Weight : 226.28 g/mol
- Density : Not specified
- Boiling Point : Not available
- CAS Number : 1256353-14-6
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily focusing on its role as an inhibitor of specific enzymes and receptors involved in cell proliferation and angiogenesis.
Antiproliferative Activity
Several studies have demonstrated that this compound possesses significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action :
- Case Studies :
Angiogenesis Inhibition
The compound has also been evaluated for its ability to inhibit angiogenesis:
- Targeted Receptors :
Comparative Biological Activity Table
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antiproliferative (HeLa cells) | |
| Combretastatin A-4 | Antiproliferative | |
| Isoniazid | Antibacterial (MIC 0.25 μg/mL) | |
| Triclosan | Antibacterial (MIC 10 μg/mL) |
Pharmacological Applications
The pharmacological potential of this compound extends beyond cancer treatment:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine, and what reagents are critical for its cyclization?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with precursors like substituted pyrimidines or pyrrole derivatives. Key steps include:
- Cyclization : Use of cyclizing agents (e.g., POCl₃ or PCl₃) to form the pyrrolopyrimidine core.
- Benzylation : Introduction of the benzyl group via nucleophilic substitution or coupling reactions (e.g., using benzyl bromide under basic conditions).
- Amination : Functionalization at the 2-position using ammonia or protected amines.
Reagent purity and reaction temperature control are critical to avoid side products .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., distinguishing between diastereotopic hydrogens in the dihydro-pyrrolo ring).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion).
- X-ray Crystallography : If single crystals are obtainable, compare bond lengths/angles with structurally analogous compounds (e.g., 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione) .
Q. What preliminary assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to screen for kinase activity modulation (common for pyrrolopyrimidines).
- Enzyme-Linked Targets : Test interactions with enzymes like phosphodiesterases or proteases via colorimetric substrate cleavage.
- Cellular Viability Assays : Employ MTT or CellTiter-Glo® in relevant cell lines (e.g., cancer models) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound and reduce trial-and-error experimentation?
- Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like Gaussian or ORCA can predict:
- Energy Barriers : Identify rate-limiting steps (e.g., cyclization efficiency).
- Solvent Effects : Simulate solvent interactions to optimize polarity and proticity.
Pair computational insights with high-throughput screening (HTS) to validate predicted conditions .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Apply systematic validation:
- Orthogonal Assays : Cross-validate results using ITC (binding affinity) and SPR (kinetic parameters).
- Dose-Response Curves : Ensure linearity across concentrations to rule out assay interference (e.g., compound aggregation).
- Statistical DOE : Use factorial designs to isolate variables (e.g., pH, temperature) affecting reproducibility .
Q. How can researchers elucidate the compound’s mechanism of action when interacting with ambiguous targets?
- Methodological Answer : Deploy integrated approaches:
- Proteomics : SILAC or TMT labeling to identify protein interactomes.
- Structural Biology : Co-crystallization or cryo-EM to visualize binding pockets.
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling perturbations .
Q. What advanced techniques address spectral discrepancies in NMR or MS data during characterization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
